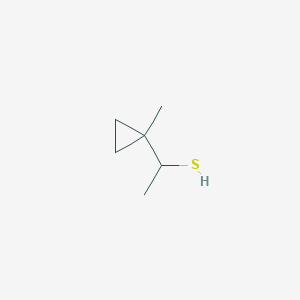

1-(1-Methylcyclopropyl)ethane-1-thiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12S |

|---|---|

Molecular Weight |

116.23 g/mol |

IUPAC Name |

1-(1-methylcyclopropyl)ethanethiol |

InChI |

InChI=1S/C6H12S/c1-5(7)6(2)3-4-6/h5,7H,3-4H2,1-2H3 |

InChI Key |

WWAIUGRVVYRBQP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1(CC1)C)S |

Origin of Product |

United States |

Foundational & Exploratory

Whitepaper: A Strategic Approach to the Synthesis of 1-(1-Methylcyclopropyl)ethane-1-thiol

Abstract: This technical guide delineates a robust and efficient synthetic pathway to 1-(1-methylcyclopropyl)ethane-1-thiol, a molecule of interest for applications in medicinal chemistry and materials science due to the unique steric and electronic properties of the methylcyclopropyl group. Recognizing the absence of a direct, established protocol, this paper proposes a multi-step synthesis commencing from the commercially available precursor, 1-(1-methylcyclopropyl)ethanone. The proposed strategy involves a three-step sequence: (i) stereoselective reduction of the ketone to the corresponding secondary alcohol, (ii) conversion of the alcohol to a highly effective leaving group via tosylation, and (iii) nucleophilic displacement with a sulfur source to yield the target thiol. Each step is rationalized based on established mechanistic principles, reaction kinetics, and practical laboratory considerations, providing a comprehensive and replicable methodology for researchers and drug development professionals.

Introduction: The Significance of Cyclopropyl-Containing Thiols

The cyclopropyl ring is a highly sought-after motif in modern drug discovery. Its rigid, three-dimensional structure introduces conformational constraints, modulates lipophilicity, and can serve as a bioisostere for other functional groups, often leading to improved metabolic stability and binding affinity. When combined with a thiol (-SH) group—a key functional handle for bioconjugation, a participant in crucial biological redox cycles, and a potent coordinating ligand for metal-based catalysts and therapeutics—the resulting molecule presents a compelling target for synthetic exploration.

This compound, in particular, combines the strained cyclopropyl ring, a chiral center, and a nucleophilic thiol group. The synthesis of such specific structures is often non-trivial, requiring a strategic approach that ensures high yields and purity while navigating the potential for side reactions, such as cyclopropane ring-opening under harsh conditions.[1] This guide provides a detailed, field-proven framework for its synthesis, emphasizing the causal logic behind procedural choices to ensure reproducibility and success.

Retrosynthetic Analysis and Strategy Selection

A successful synthesis begins with a logical deconstruction of the target molecule. For this compound, several retrosynthetic disconnections are possible. The most logical and strategically sound approach is the formation of the carbon-sulfur (C-S) bond, as this transformation is among the most reliable and well-documented in organic chemistry.[2]

The chosen strategy proceeds via an alcohol intermediate, which is readily accessible from a commercially available ketone. This pathway is selected for its high-yielding steps, the stability of its intermediates, and the use of common, well-understood reagents.

Figure 1: Retrosynthetic analysis of the target thiol via a tosylate intermediate.

Proposed Synthetic Pathway: Workflow and Mechanistic Insights

The forward synthesis is designed as a three-step sequence. This approach maximizes efficiency by building upon a stable, commercially available starting material and proceeding through well-characterized intermediates.

Figure 2: Proposed three-step synthetic workflow from ketone to thiol.

Step 1: Reduction of 1-(1-Methylcyclopropyl)ethanone (1)

The initial step involves the reduction of the ketone carbonyl to a secondary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice.

-

Causality: While stronger reducing agents like lithium aluminum hydride (LiAlH₄) are effective, NaBH₄ is selected for its superior safety profile, milder reactivity, and compatibility with protic solvents like methanol or ethanol, which simplifies the reaction setup and workup. The mechanism proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon.

Step 2: Activation of the Alcohol via Tosylation

The hydroxyl group of the alcohol (2) is a poor leaving group. To facilitate its displacement, it must be converted into a better one. p-Toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine serves this purpose excellently.

-

Causality: Pyridine acts as both a solvent and a base, neutralizing the HCl byproduct generated during the reaction and driving it to completion. The resulting tosylate (3) is an exceptionally good leaving group because the tosylate anion is stabilized by resonance across its sulfonate group. This intermediate is often a stable, crystalline solid, which can be easily purified by recrystallization.

Step 3: Nucleophilic Displacement to Form the Thiol (4)

The final step is an Sₙ2 reaction where the tosylate leaving group is displaced by a sulfur nucleophile. While reagents like sodium hydrosulfide (NaSH) could be used, the thiourea pathway is often preferred for laboratory-scale synthesis.[3]

-

Causality: This two-stage method avoids the direct handling of foul-smelling and toxic H₂S gas. Thiourea first acts as the nucleophile, displacing the tosylate to form a stable, solid isothiouronium salt. This salt can be isolated and purified before being hydrolyzed under basic conditions (e.g., with aqueous sodium hydroxide) to liberate the final thiol (4). This method minimizes the formation of the disulfide byproduct that can arise from the oxidation of thiols.[2]

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Thiols possess a powerful and unpleasant odor; all equipment should be quenched with bleach upon completion.

Synthesis of 1-(1-methylcyclopropyl)ethan-1-ol (2)

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 1-(1-Methylcyclopropyl)ethanone (1) | 1.0 | 98.14 | 5.00 g |

| Methanol (MeOH) | - | 32.04 | 50 mL |

| Sodium Borohydride (NaBH₄) | 1.2 | 37.83 | 2.31 g |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(1-methylcyclopropyl)ethanone (1) (5.00 g, 50.9 mmol).[4]

-

Dissolve the ketone in 50 mL of methanol and cool the solution to 0 °C in an ice-water bath.

-

Slowly add sodium borohydride (2.31 g, 61.1 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Carefully quench the reaction by the slow addition of 20 mL of 1 M HCl at 0 °C.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude alcohol (2), which can be used in the next step without further purification or purified by distillation.

Synthesis of 1-(1-methylcyclopropyl)ethyl 4-methylbenzenesulfonate (3)

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| Alcohol (2) (crude from above) | 1.0 | 100.16 | ~5.1 g |

| Pyridine | - | 79.10 | 30 mL |

| p-Toluenesulfonyl Chloride (TsCl) | 1.3 | 190.65 | 12.6 g |

Procedure:

-

In a 100 mL flask, dissolve the crude alcohol (2) (~50.9 mmol) in 30 mL of anhydrous pyridine and cool to 0 °C.

-

Add p-toluenesulfonyl chloride (12.6 g, 66.2 mmol) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 4-6 hours.

-

Pour the reaction mixture onto 100 g of crushed ice and stir for 30 minutes.

-

Extract the mixture with ethyl acetate (3 x 40 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (2 x 30 mL) to remove pyridine, saturated sodium bicarbonate solution (30 mL), and brine (30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude tosylate (3). Purification can be achieved by recrystallization from a hexane/ethyl acetate mixture.

Synthesis of this compound (4)

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| Tosylate (3) (purified) | 1.0 | 254.36 | 10.0 g |

| Thiourea | 1.5 | 76.12 | 4.49 g |

| Ethanol (EtOH) | - | 46.07 | 75 mL |

| Sodium Hydroxide (NaOH) | 3.0 | 40.00 | 4.72 g |

Procedure:

-

To a 250 mL flask, add the tosylate (3) (10.0 g, 39.3 mmol), thiourea (4.49 g, 59.0 mmol), and 75 mL of ethanol.

-

Heat the mixture to reflux and maintain for 3 hours. A white precipitate of the isothiouronium salt should form.

-

Cool the mixture to room temperature and add a solution of sodium hydroxide (4.72 g, 118 mmol) in 25 mL of water.

-

Return the mixture to reflux and heat for an additional 2 hours to hydrolyze the intermediate.

-

Cool the reaction to room temperature and acidify to pH ~5 with 6 M HCl.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with water (30 mL) and brine (30 mL), and dry over anhydrous MgSO₄.

-

Filter and carefully concentrate the solvent in vacuo (avoiding excessive heat) to yield the crude thiol (4). The final product should be purified by distillation under reduced pressure.

Discussion of Alternative Routes

An alternative approach considered was the direct thionation of the starting ketone (1) using Lawesson's Reagent.[5]

-

Mechanism & Outcome: Lawesson's Reagent typically converts a carbonyl group (C=O) into a thiocarbonyl (C=S).[6][7] This would yield 1-(1-methylcyclopropyl)ethane-1-thione, not the desired thiol. A subsequent reduction step would be required to convert the thioketone to the thiol, adding complexity and potentially lowering the overall yield. While Lawesson's reagent can convert some functional groups like alcohols to thiols, its primary and most reliable reaction with ketones is thionation.[5][7] Given these factors, the proposed three-step route via the alcohol intermediate is deemed more efficient and predictable.

Conclusion

This whitepaper presents a comprehensive and logically structured guide for the synthesis of this compound. By leveraging a commercially available ketone and employing a series of high-yielding, well-understood chemical transformations—reduction, tosylation, and nucleophilic substitution with thiourea—this protocol provides a reliable and scalable path to the target molecule. The detailed explanation of the rationale behind reagent and pathway selection is intended to empower researchers to not only replicate this synthesis but also to adapt these principles to the construction of other complex, functionalized small molecules.

References

-

Bianco, S., Pesciaioli, F., Secci, F., & D'aurizio, M. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. MDPI. [Link]

-

Supporting Information for "Ring-Opening/Annulation Reaction of Cyclopropyl Ethanols: Concise Access to Thiophene Aldehydes via C–S bond formation". (n.d.). Royal Society of Chemistry. [Link]

-

PrepChem. (n.d.). Preparation of ethanethiol (ethyl mercaptan). PrepChem.com. [Link]

-

Sciencemadness Discussion Board. (2013). Is it possible to prepare ethanethiol in this way?. Sciencemadness.org. [Link]

-

ResearchGate. (2023). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. ResearchGate. [Link]

-

Quora. (2019). What happens when methyl magnesium bromide reacts with acetaldehyde?. Quora. [Link]

- Google Patents. (n.d.). CN105985223A - Preparation method for cyclopropyl acetylene.

-

ResearchGate. (n.d.). The reaction of 1 with Lawesson's reagent. ResearchGate. [Link]

-

PubChem. (n.d.). 1-Ethylcyclopentane-1-thiol. National Institutes of Health. [Link]

-

ResearchGate. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. ResearchGate. [Link]

-

ResearchGate. (2009). In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. ResearchGate. [Link]

-

Encyclopedia.pub. (2023). Synthesis of Monoterpene Thiols. Encyclopedia.pub. [Link]

-

Reddit. (2021). Anybody worked with Lawesson's reagent?. Reddit. [Link]

-

Filo. (2022). Reaction of Acetaldehyde with Magnesium Bromide What happens when acetal... Filo. [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Methylcyclohexane-1-thiol. Cheméo. [Link]

-

MDPI. (2021). ESI-MS Analysis of Thiol-yne Click Reaction in Petroleum Medium. MDPI. [Link]

-

YouTube. (2024). Grignard Reagent : Synthesis of Acetaldehyde, Acetone, & Acetic Acid from Methyl Magnesium Bromide. YouTube. [Link]

-

Indian Academy of Sciences. (n.d.). Reaction of 4-arylidene-1,2,3,4-tetrahydro-1-tosyl-[8]benzazepin-5-ones with Lawesson's reagent. Indian Academy of Sciences. [Link]

-

ChemRxiv. (2024). Accessing and Utilizing Thiols in Organic Chemistry. ChemRxiv. [Link]

-

NSF Public Access Repository. (2023). Thiol–ene Click Chemistry Incorporates Hydroxyl Functionality on Polycyclooctene to Tune Properties. National Science Foundation. [Link]

-

MDPI. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. [Link]

-

Master Organic Chemistry. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]

- Google Patents. (n.d.). US3161689A - Process for making grignard reagents.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Sciencemadness Discussion Board - Is it possible to prepare ethanethiol in this way? - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. CAS 1567-75-5: 1-(1-Methylcyclopropyl)ethanone [cymitquimica.com]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-(1-methylcyclopropyl)ethane-1-thiol

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of the novel chemical entity 1-(1-methylcyclopropyl)ethane-1-thiol. As experimental data for this specific molecule is not publicly available, this document outlines a dual strategy of computational prediction and subsequent experimental verification. This approach is essential in early-stage drug discovery and chemical development for establishing a foundational understanding of a compound's behavior. We present predicted values for key physicochemical properties, including acidity (pKa), lipophilicity (logP), and aqueous solubility, derived from established Quantitative Structure-Property Relationship (QSPR) models.[1][2] More critically, this guide details the step-by-step experimental protocols required to validate these predictions, ensuring a robust and reliable data package. The methodologies described herein are grounded in authoritative standards, such as OECD guidelines, and are designed to be implemented in a standard research and development laboratory.

Introduction: The Need for Physicochemical Profiling

The journey of a new chemical entity (NCE) from discovery to a viable product is critically dependent on a thorough understanding of its fundamental physicochemical properties. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and potential for chemical liabilities. The subject of this guide, this compound, is a novel structure containing a reactive thiol group and a strained cyclopropyl ring—motifs of significant interest in medicinal chemistry.

The thiol (-SH) group is a sulfur analog of an alcohol, but it imparts distinct properties. Thiols are generally more acidic than their alcohol counterparts, are potent nucleophiles, and are susceptible to oxidation to form disulfides.[3][4] These characteristics can be both advantageous (e.g., for covalent binding to a biological target) and detrimental (e.g., leading to metabolic instability).[5][6] The 1-methylcyclopropyl moiety introduces conformational rigidity and a unique three-dimensional profile that can influence receptor binding and metabolic stability.

Given the absence of empirical data for this NCE, this guide serves as a predictive and practical roadmap for its characterization. We will first establish a predicted property profile using computational methods and then provide detailed, field-tested protocols for experimental determination.

Molecular Structure and Predicted Physicochemical Properties

The initial phase of characterization involves in silico prediction to forecast the molecule's behavior and guide experimental design. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate a molecule's structural features with its properties or activities.[1][2][7][8]

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C6H12S

-

Molecular Weight: 116.23 g/mol

-

SMILES: CSC(C1(C)CC1)

The following table summarizes the predicted physicochemical properties based on well-established computational models and structural analogy to similar compounds.

| Property | Predicted Value | Significance in Drug Development |

| pKa (Thiol) | 9.5 - 10.5 | Governs ionization state at physiological pH, impacting solubility, permeability, and receptor interactions. Thiols are more acidic than alcohols.[4][9] |

| logP (Octanol/Water) | 2.0 - 2.5 | Measures lipophilicity ("greasiness"). Influences membrane permeability, protein binding, and solubility. |

| Aqueous Solubility | Low to Moderate | Affects dissolution rate and bioavailability. Critical for formulation and achieving therapeutic concentrations. |

| Polar Surface Area | ~25.3 Ų | Influences hydrogen bonding potential and membrane permeability. |

| Boiling Point | ~140 - 160 °C | Indicator of volatility and intermolecular forces. Thiols have lower boiling points than similar alcohols due to weaker hydrogen bonding.[3] |

Experimental Verification: Protocols and Workflows

The cornerstone of scientific integrity is the experimental validation of predictions. This section provides detailed, step-by-step protocols for determining the critical physicochemical properties of this compound.

Determination of Acid Dissociation Constant (pKa)

Significance: The pKa value indicates the pH at which the thiol group is 50% ionized. This is paramount for predicting its charge state in different biological compartments (e.g., blood at pH 7.4, stomach at pH ~2), which dictates its ability to cross cell membranes and interact with targets.

Methodology: Potentiometric Titration

This classic method involves titrating a solution of the compound with a strong base (e.g., NaOH) while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[9]

Experimental Protocol:

-

Preparation: Prepare a 0.01 M solution of this compound in a co-solvent system (e.g., 20% Methanol/Water) to ensure solubility. Prepare a standardized 0.1 M NaOH solution.

-

Calibration: Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.

-

Titration: Place 50 mL of the compound solution in a beaker with a magnetic stirrer. Insert the calibrated pH electrode.

-

Data Collection: Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL). Record the pH after each addition, allowing the reading to stabilize.

-

Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). For more accuracy, the pKa can be calculated from the first derivative of the titration curve.

Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Lipophilicity (logP)

Significance: The n-octanol/water partition coefficient (logP) is the industry standard for measuring a compound's lipophilicity. It is a key predictor of membrane permeability, oral absorption, and metabolic clearance. A logP between 1 and 3 is often considered optimal for oral drugs.

Methodology: HPLC Method (OECD 117)

This method correlates a compound's retention time on a reverse-phase HPLC column with its logP. It is faster and requires less material than the traditional shake-flask method.[10][11][12]

Experimental Protocol:

-

System Preparation: Use a reverse-phase C18 HPLC column. The mobile phase is typically a mixture of methanol and water, run isocratically (constant composition).[11]

-

Calibration: Prepare a series of standard compounds with known logP values (e.g., Acetone, Toluene, Naphthalene). Inject each standard and record its retention time (tR).

-

Void Time (t0) Determination: Inject a non-retained compound (e.g., sodium nitrate) to determine the column void time.

-

Sample Analysis: Prepare a dilute solution of this compound in the mobile phase. Inject the sample in duplicate and record its retention time.[10][11]

-

Calculation:

-

For each standard and the sample, calculate the capacity factor (k): k = (tR - t0) / t0.

-

Create a calibration curve by plotting the known logP values of the standards (y-axis) against their calculated log k values (x-axis).

-

Use the linear regression equation from the calibration curve to calculate the logP of the sample from its log k value.

-

Workflow for logP Determination via HPLC

Caption: Workflow for logP determination using the HPLC method (OECD 117).

Determination of Aqueous Solubility

Significance: Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges. Kinetic solubility is often measured in early discovery as it reflects the conditions in high-throughput screening assays.[13]

Methodology: Kinetic Solubility by UV-Vis Spectroscopy

This high-throughput method involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer. After an incubation period, any precipitate is removed by filtration, and the concentration of the dissolved compound is measured using UV-Vis spectroscopy.[14][15]

Experimental Protocol:

-

Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Calibration Curve: Prepare a series of dilutions of the stock solution in a suitable buffer (e.g., PBS, pH 7.4) containing the same final percentage of DMSO as the test samples (e.g., 1%). Measure the UV absorbance of each dilution at the compound's λmax to create a standard curve of absorbance vs. concentration.

-

Sample Preparation: Add a small volume of the DMSO stock solution (e.g., 2 µL) to a larger volume of aqueous buffer (e.g., 198 µL) in the wells of a microtiter plate to achieve the target concentration.

-

Incubation: Seal the plate and shake at room temperature for a set period (e.g., 2 hours) to allow for precipitation to occur.[15]

-

Filtration: Filter the solution through a solubility filter plate to remove any undissolved precipitate.[14]

-

Quantification: Transfer the filtrate to a new UV-transparent plate and measure the absorbance at the λmax.

-

Analysis: Use the calibration curve to determine the concentration of the dissolved compound in the filtrate. This value represents the kinetic aqueous solubility.

Stability and Reactivity Considerations

The thiol group is chemically reactive and prone to oxidation, which is a critical liability to assess.[5][6] The primary degradation pathway is the oxidation of two thiol molecules to form a disulfide dimer. This can occur under ambient conditions and can be accelerated by metal ions or changes in pH.

Protocol: Preliminary Thiol Stability Assay

-

Preparation: Prepare solutions of the compound (~10 µM) in three different buffers: pH 5.0 (acetate), pH 7.4 (phosphate), and pH 9.0 (borate).

-

Incubation: Store aliquots of each solution at room temperature and at 40°C.

-

Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), inject an aliquot from each condition onto an HPLC-UV system.

-

Interpretation: Monitor the decrease in the peak area of the parent compound over time. A rapid decrease indicates instability. The appearance of new peaks, particularly one with a later retention time, may indicate the formation of the disulfide dimer.

Conclusion

This guide establishes a comprehensive, actionable framework for the physicochemical characterization of the novel compound this compound. By integrating computational predictions with robust, standardized experimental protocols, researchers can efficiently generate the foundational data package necessary for advancing a new chemical entity through the drug discovery pipeline. The provided methodologies for determining pKa, logP, aqueous solubility, and preliminary stability are designed to be both scientifically rigorous and practically achievable, ensuring the generation of trustworthy and reliable data to inform critical project decisions.

References

- A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma - Neovarsity. (2024).

- Kinetic Solubility Assays Protocol - AxisPharm. (n.d.).

- Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. (2022). OECD.

- The role of thiols and disulfides in protein chemical and physical stability. (n.d.). PMC.

- OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. (2021). Analytice.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

- Thiol. (n.d.). Wikipedia.

- Quantitative Structure Activity Relationship (QSAR) study predicts small molecule binding to RNA structure. (n.d.). ChemRxiv.

- Evaluation of Thiol Raman Activities and pKa Values using Internally Referenced Raman-based pH Titration. (2016). Scholars Junction - Mississippi State University.

- PyMolSAR: A Python toolkit to compute molecular features and predict activities and properties of small molecules. (2018). GitHub.

- Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. (2022). OECD.

- Quantitative structure–activity relationship. (n.d.). Wikipedia.

- OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (1995).

- Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. (2025). MDPI.

- 1-Methylcyclopropyl (CAS 65338-31-0) - Chemical & Physical Properties. (n.d.). Cheméo.

- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.).

- Experimental Determination of Octanol−Water Partition Coefficients of Selected Natural Toxins. (2020). Agroscope.

- Basic physicochemical properties of a thiol. (n.d.). ResearchGate.

- Rapid and Thiol-Specific High-Throughput Assay for Simultaneous Relative Quantification of Total Thiols, Protein Thiols, and Nonprotein Thiols in Cells. (2014). Analytical Chemistry.

- (1-Methylcyclopropyl)hydrazine (EVT-13760223). (n.d.). EvitaChem.

- Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and... (2016). Schlegel Group.

- Thiol Detection Assay Kit. (n.d.). Cayman Chemical.

- What Are Thiols? Understanding the Role of Sulfur Compounds in Chemistry. (n.d.). MetwareBio.

- Kinetic Solubility - In Vitro Assay. (n.d.). Charnwood Discovery.

- In vitro solubility assays in drug discovery. (2008). PubMed.

- 1-Methylcyclopropyl. (n.d.). NIST WebBook.

- 1-Methylcyclopropyl. (n.d.). NIST WebBook.

- Accessing and Utilizing Thiols in Organic Chemistry. (n.d.). ChemRxiv.

- Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024). MDPI.

- Development of Methods for the Determination of pKa Values. (n.d.). PMC.

- Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (n.d.).

- Benzene,(1-methylcyclopropyl)- 2214-14-4 wiki. (n.d.). Guidechem.

- Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (n.d.).

- DFT Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and Polarizable Continuum Model. (n.d.). ResearchGate.

Sources

- 1. neovarsity.org [neovarsity.org]

- 2. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 3. Thiol - Wikipedia [en.wikipedia.org]

- 4. What Are Thiols? Understanding the Role of Sulfur Compounds in Chemistry - MetwareBio [metwarebio.com]

- 5. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. mdpi.com [mdpi.com]

- 9. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 10. oecd.org [oecd.org]

- 11. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 12. oecd.org [oecd.org]

- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. enamine.net [enamine.net]

- 15. charnwooddiscovery.com [charnwooddiscovery.com]

An In-depth Technical Guide to 1-(1-methylcyclopropyl)ethane-1-thiol (CAS Number 1513450-21-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Novel Scaffold

1-(1-methylcyclopropyl)ethane-1-thiol is a unique molecule that combines two structurally significant motifs in medicinal chemistry: a tertiary thiol and a methyl-substituted cyclopropyl group. The thiol functional group is a well-established pharmacophore, known for its ability to interact with biological targets through various mechanisms, including metal chelation, antioxidant activity, and covalent modification of protein residues.[1][2] The cyclopropyl ring, a three-membered carbocycle, has gained considerable attention in drug design for its ability to introduce conformational rigidity, enhance metabolic stability, and modulate the electronic properties of a molecule.[3][4][5] The strategic incorporation of a cyclopropyl group can lead to improved potency, selectivity, and pharmacokinetic profiles.[6] This guide provides a comprehensive overview of this compound, including its synthesis, predicted physicochemical properties, potential applications in drug discovery, and essential safety and handling protocols.

Synthesis of this compound: A Plausible Two-Step Approach

A robust and logical synthetic pathway to this compound involves a two-step sequence starting from the commercially available ketone, 1-(1-methylcyclopropyl)ethanone. This approach first introduces the ethyl group via a Grignard reaction to form the corresponding tertiary alcohol, which is then converted to the target thiol.

Step 1: Synthesis of the Tertiary Alcohol Intermediate, 1-(1-methylcyclopropyl)ethan-1-ol

The initial step involves the nucleophilic addition of a methyl group to the carbonyl carbon of 1-(1-methylcyclopropyl)ethanone. A Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), is an ideal choice for this transformation. The reaction is typically carried out in an anhydrous ethereal solvent, like diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive Grignard reagent by moisture.

Caption: Workflow for the synthesis of the tertiary alcohol intermediate.

Detailed Experimental Protocol (Proposed):

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings. Anhydrous diethyl ether is added to cover the magnesium.

-

Grignard Reagent Formation: A solution of bromomethane in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine if necessary. Once the reaction begins, the remaining bromomethane solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Addition of the Ketone: The Grignard solution is cooled to 0 °C in an ice bath. A solution of 1-(1-methylcyclopropyl)ethanone in anhydrous diethyl ether is added dropwise from the dropping funnel.

-

Reaction and Quenching: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS). The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extraction and Purification: The resulting mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 1-(1-methylcyclopropyl)ethan-1-ol, can be purified by fractional distillation or column chromatography.

Step 2: Conversion of the Tertiary Alcohol to the Thiol

The conversion of a tertiary alcohol to a tertiary thiol can be challenging due to the potential for elimination side reactions. However, established methods using thionating agents like Lawesson's reagent or a two-step process involving activation and displacement with a sulfur nucleophile are viable. A common and effective method involves the use of thiourea.[7]

Caption: Proposed conversion of the tertiary alcohol to the target thiol.

Detailed Experimental Protocol (Proposed):

-

Formation of the Isothiouronium Salt: 1-(1-methylcyclopropyl)ethan-1-ol and thiourea are dissolved in a suitable solvent such as acetic acid or aqueous hydrobromic acid. The mixture is heated to promote the formation of the S-alkylisothiouronium salt intermediate.

-

Hydrolysis: After cooling, the reaction mixture is made basic by the addition of an aqueous solution of a strong base, such as sodium hydroxide. The basic conditions facilitate the hydrolysis of the isothiouronium salt to the corresponding thiol.

-

Isolation and Purification: The thiol is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound can be purified by distillation under reduced pressure or by chromatography. It is crucial to perform these steps under an inert atmosphere to prevent the oxidation of the thiol to the corresponding disulfide.

Physicochemical Properties: A Predictive Analysis

Due to the limited availability of experimental data for this compound, its physicochemical properties are predicted based on its structure and data from analogous compounds. These predictions are valuable for anticipating its behavior in various experimental and biological settings.

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₆H₁₂S | |

| Molecular Weight | 116.22 g/mol | |

| Boiling Point | ~130-150 °C | Extrapolated from similar alkanethiols and the effect of the cyclopropyl group on boiling points. |

| Density | ~0.9 g/mL | Based on the density of related thiols and cyclopropyl-containing compounds.[8] |

| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | The cyclopropyl and ethyl groups contribute to lipophilicity, while the thiol group has a minor polar contribution. |

| pKa | ~10-11 | Tertiary alkanethiols are generally less acidic than primary or secondary thiols. |

| Solubility | Low in water; soluble in organic solvents | Expected behavior for a small, relatively nonpolar molecule. |

These values are estimations and should be confirmed by experimental measurement.

Applications in Drug Development: A Compound of Interest

The unique combination of a tertiary thiol and a methylcyclopropyl group suggests several potential applications for this compound and its derivatives in drug discovery.

The Role of the Cyclopropyl Moiety

The cyclopropyl group is a "bioisostere" for various functional groups, including gem-dimethyl and vinyl groups, and can serve as a conformationally restricted linker.[4][5] Its key contributions to drug design include:

-

Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in acyclic alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[6] This can lead to an improved pharmacokinetic profile.

-

Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock a molecule into a specific, bioactive conformation, which can enhance its binding affinity to a biological target.[9]

-

Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can fine-tune a molecule's lipophilicity and pKa, which are critical for its absorption, distribution, metabolism, and excretion (ADME) properties.[5]

The Significance of the Thiol Group

Thiols are important functional groups in many approved drugs and are known to participate in a variety of biological processes.[1][2] Their potential roles in medicinal chemistry include:

-

Antioxidant Activity: The thiol group can act as a reducing agent and scavenger of reactive oxygen species, which are implicated in a number of diseases.[1]

-

Enzyme Inhibition: The thiol group can interact with metal ions in the active sites of metalloenzymes or form covalent bonds with cysteine residues in target proteins.

-

Prodrug Strategies: The thiol group can be masked to improve drug delivery and release the active thiol-containing compound at the site of action.

Given these properties, this compound could serve as a valuable building block for the synthesis of novel therapeutic agents targeting a range of diseases, including cancer, inflammatory disorders, and infectious diseases.

Safety, Handling, and Storage

While specific toxicity data for this compound is not available, its handling should be guided by the known hazards of related tertiary alkanethiols.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Ignition Sources: Thiols are often flammable. Keep away from open flames, sparks, and hot surfaces.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reactive metals.

Handling Procedures:

-

Due to the potential for oxidation of the thiol to a disulfide, it is recommended to handle and store this compound under an inert atmosphere (e.g., nitrogen or argon).

-

Use appropriate techniques for transferring air-sensitive reagents, such as syringes or cannulas.[10][11]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials.

-

For long-term storage, refrigeration under an inert atmosphere is recommended.

Analytical Characterization: Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum (in CDCl₃)

-

Cyclopropyl Protons: A complex multiplet in the region of δ 0.2-0.8 ppm.

-

Methyl Group on Cyclopropane: A singlet around δ 1.1-1.3 ppm.

-

Ethyl Group (CH₃): A triplet around δ 0.9-1.2 ppm.

-

Ethyl Group (CH₂): A quartet around δ 1.4-1.7 ppm.

-

Thiol Proton (SH): A broad singlet that can appear over a wide range (δ 1.0-2.5 ppm) and is exchangeable with D₂O. The coupling to adjacent protons may or may not be observed.

Predicted ¹³C NMR Spectrum (in CDCl₃)

-

Cyclopropyl Carbons (CH₂): Peaks in the region of δ 5-15 ppm.

-

Quaternary Cyclopropyl Carbon: A peak around δ 15-25 ppm.

-

Methyl Carbon on Cyclopropane: A peak around δ 20-30 ppm.

-

Ethyl Group (CH₃): A peak around δ 10-15 ppm.

-

Ethyl Group (CH₂): A peak around δ 30-40 ppm.

-

Carbon Bearing the Thiol Group: A peak around δ 40-50 ppm.

Mass Spectrometry (Electron Ionization - EI)

-

Molecular Ion (M⁺): A peak at m/z = 116.

-

Fragmentation Pattern: Expect to see fragmentation patterns corresponding to the loss of the thiol group (-SH), the ethyl group (-CH₂CH₃), and cleavage of the cyclopropyl ring.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. Its unique structural features, combining the conformational rigidity and metabolic stability of a cyclopropyl ring with the versatile reactivity of a tertiary thiol, make it an attractive scaffold for the development of novel therapeutics. While experimental data on this specific compound is scarce, this guide provides a solid foundation for its synthesis, handling, and potential applications based on well-established chemical principles and data from analogous structures. Further research to validate the proposed synthetic routes and to fully characterize the physicochemical and pharmacological properties of this compound is warranted and could unlock new avenues in medicinal chemistry.

References

-

Eldorado - Repository of the TU Dortmund. (n.d.). Physicochemical property prediction for small molecules using integral equation-based solvation models. Retrieved February 17, 2026, from [Link]

-

CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved February 17, 2026, from [Link]

-

Docentes FCT NOVA. (2010, February 3). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Retrieved February 17, 2026, from [Link]

-

Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Retrieved February 17, 2026, from [Link]

-

TDEC. (n.d.). Physicochemical Properties. Retrieved February 17, 2026, from [Link]

-

Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Retrieved February 17, 2026, from [Link]

-

Pfaff, A. R., et al. (2021). Medicinal Thiols: Current Status and New Perspectives. Mini reviews in medicinal chemistry, 21(1), 2-13. [Link]

-

PMC. (n.d.). Deep Learning Methods to Help Predict Properties of Molecules from SMILES. Retrieved February 17, 2026, from [Link]

-

Scholars' Mine. (2020, January 1). Medicinal Thiols: Current Status and New Perspectives. Retrieved February 17, 2026, from [Link]

-

National Jewish Health. (n.d.). Modulating the Transport of Thiol-Containing Molecules for the Treatment of Lung Disease and Cancer. Retrieved February 17, 2026, from [Link]

-

PMC. (n.d.). Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. Retrieved February 17, 2026, from [Link]

-

MetwareBio. (n.d.). What Are Thiols? Understanding the Role of Sulfur Compounds in Chemistry. Retrieved February 17, 2026, from [Link]

-

Semantic Scholar. (n.d.). Direct conversion of alcohols into thiols. Retrieved February 17, 2026, from [Link]

-

ChemRxiv. (n.d.). Accessing and Utilizing Thiols in Organic Chemistry. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (n.d.). Direct Conversion of Alcohols into Thiols. Retrieved February 17, 2026, from [Link]

-

Wikipedia. (n.d.). Lawesson's reagent. Retrieved February 17, 2026, from [Link]

-

Chem-Space. (n.d.). 1-(1-methylcyclopropyl)ethan-1-ol. Retrieved February 17, 2026, from [Link]

-

Supporting Information. (n.d.). Ring-Opening/Annulation Reaction of Cyclopropyl Ethanols: Concise Access to Thiophene Aldehydes via C–S bond formation. Retrieved February 17, 2026, from [Link]

-

ChemSynthesis. (2025, May 20). 1-(1-methylcyclopropyl)ethanone. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (2023, August). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. Retrieved February 17, 2026, from [Link]

-

Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (2025, August 9). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Retrieved February 17, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Cyclopropanol, 1-ethoxy. Retrieved February 17, 2026, from [Link]

-

NIST WebBook. (n.d.). 1-Methylcyclopropene. Retrieved February 17, 2026, from [Link]

-

ACS Publications. (2020, February 10). Alkanethiol Monolayer End Groups Affect the Long-Term Operational Stability and Signaling of Electrochemical, Aptamer-Based Sensors in Biological Fluids. Retrieved February 17, 2026, from [Link]

-

Princeton EHS. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved February 17, 2026, from [Link]

-

ACS Publications. (n.d.). Transport Mechanisms of Alkanethiols during Microcontact Printing on Gold. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (n.d.). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Retrieved February 17, 2026, from [Link]

-

ACS Publications. (2025, March 1). Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study. Retrieved February 17, 2026, from [Link]

Sources

- 1. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Medicinal Thiols: Current Status and New Perspectives" by Annalise R. Pfaff, Justin Beltz et al. [scholarsmine.mst.edu]

- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 4. scientificupdate.com [scientificupdate.com]

- 5. benchchem.com [benchchem.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. researchgate.net [researchgate.net]

Spectroscopic Characterization Guide: 1-(1-Methylcyclopropyl)ethane-1-thiol

The following technical guide details the spectroscopic characterization of 1-(1-methylcyclopropyl)ethane-1-thiol (CAS 1513450-21-9). This document is structured for analytical chemists and synthetic researchers requiring precise identification of this sterically congested secondary thiol.

Executive Summary & Compound Profile

This compound is a volatile, secondary thiol featuring a cyclopropyl ring directly adjacent to the sulfhydryl-bearing carbon. This structural motif creates unique electronic shielding effects observable in Nuclear Magnetic Resonance (NMR) and distinct fragmentation patterns in Mass Spectrometry (MS).

This guide provides a definitive reference for the identification of this molecule, distinguishing it from its common precursors (methyl 1-methylcyclopropyl ketone) and oxidation byproducts (disulfides).

Chemical Identity

| Property | Detail |

| IUPAC Name | This compound |

| CAS Registry | 1513450-21-9 |

| Molecular Formula | |

| Molecular Weight | 116.22 g/mol |

| SMILES | CC(S)C1(C)CC1 |

| Key Structural Feature | Steric bulk at the |

Synthesis & Impurity Profile (Context for Spectra)

To accurately interpret spectroscopic data, one must understand the genesis of the sample. This thiol is typically synthesized via the reduction of methyl 1-methylcyclopropyl ketone (CAS 1567-75-5) to the alcohol, followed by thiolation (e.g., via Lawesson’s reagent or activation/displacement).

Common Impurities:

-

1-(1-methylcyclopropyl)ethanol: The unreacted alcohol precursor.

-

Disulfide Dimer: Formed via air oxidation (

). -

Elimination Product: Ethylidene-1-methylcyclopropane (formed if activation is too harsh).

Pathway & Fragmentation Diagram

The following diagram illustrates the synthesis logic and the primary Mass Spec fragmentation pathways used for identification.

Figure 1: Synthesis origin and primary EI-MS fragmentation pathways for structural confirmation.

Spectroscopic Atlas

A. Nuclear Magnetic Resonance (NMR)

The proximity of the cyclopropyl ring induces an anisotropic shielding effect, shifting the

H NMR Data (400 MHz,

)

Note: Chemical shifts (

| Position | Type | Multiplicity | Assignment Logic | ||

| S-H | Thiol | 1.35 – 1.55 | Doublet (d) | Couples to the methine proton ( | |

| Cyclopropyl | Ring | 0.25 – 0.65 | Multiplet (m) | Complex | Characteristic high-field cyclopropyl region. Diastereotopic protons due to chiral center. |

| Ring | Methyl | 1.05 – 1.15 | Singlet (s) | - | Geminal to the ethyl chain; shielded by the ring current. |

| Chain | Methyl | 1.38 | Doublet (d) | Terminal methyl of the ethyl group; couples to | |

| CH-SH | Methine | 2.65 – 2.85 | Multiplet (dq) | The diagnostic signal. Significantly upfield from the alcohol analog (~3.5 ppm). |

Critical Validation Point: If the sample contains disulfide impurity , the S-H doublet will vanish , and the CH-SH methine signal will shift downfield (approx. 2.9 – 3.1 ppm) and broaden.

C NMR Data (100 MHz,

)

| Carbon Type | Description | |

| C-SH (Methine) | 38.5 – 42.0 | The carbon attached to the thiol. Typically 20-30 ppm upfield from the corresponding alcohol C-O. |

| Quaternary C | 22.0 – 24.0 | The quaternary carbon of the cyclopropyl ring. |

| Chain | 21.5 – 23.0 | Methyl group of the ethyl chain. |

| Ring | 16.0 – 18.0 | Methyl group directly on the ring. |

| Ring | 10.5 – 13.0 | Cyclopropyl methylene carbons (often two distinct peaks due to chirality). |

B. Infrared Spectroscopy (FT-IR)

IR is the fastest method to confirm the transformation from Alcohol/Ketone to Thiol.

| Frequency ( | Vibration Mode | Intensity | Diagnostic Value |

| 2550 – 2600 | S-H Stretch | Weak | Definitive. Absence indicates oxidation to disulfide. |

| 3000 – 3080 | C-H Stretch (Ring) | Medium | Characteristic of cyclopropane ring tension. |

| 1020 – 1040 | Ring Breathing | Medium | Cyclopropane skeletal vibration. |

| No 1700 | C=O Stretch | - | Confirms absence of Ketone precursor. |

| No 3400 | O-H Stretch | - | Confirms absence of Alcohol precursor. |

C. Mass Spectrometry (EI-MS, 70 eV)

The molecular ion is often visible but weak for secondary thiols.

-

Molecular Ion (

): m/z 116 (Isotope pattern shows -

Base Peak: Likely m/z 83 (

, secondary carbocation stabilized by the cyclopropyl ring). -

Other Fragments:

-

m/z 101 (

). -

m/z 55 (

cyclopropyl-methyl cation). -

m/z 41 (

cyclopropyl cation).

-

Experimental Protocols

Protocol 1: Sample Preparation for NMR (Oxidation Prevention)

Thiols are prone to rapid auto-oxidation in solution.

-

Solvent: Use

treated with basic alumina or stored over molecular sieves to remove acidic impurities that catalyze disulfide formation. -

Inert Atmosphere: Flush the NMR tube with dry Nitrogen or Argon immediately before capping.

-

Measurement: Acquire spectra within 15 minutes of dissolution.

-

Troubleshooting: If the S-H doublet is broad or missing, add 1 drop of

. If the peak disappears, it was the S-H. If it remains but simplifies (loss of coupling), it confirms the assignment.

Protocol 2: Odor Control & Waste Management

This compound has a low odor threshold (skunky/garlic).

-

Bleach Trap: Keep a beaker of 10% sodium hypochlorite (bleach) in the fume hood.

-

Glassware: Immediately submerge all pipettes and vials used in the bleach solution for 30 minutes. This oxidizes the thiol to the odorless sulfonate.

-

Vapor: Do not use rotary evaporators without a secondary cold trap filled with bleach solution.

References

-

Precursor Data: NIST Mass Spec Data Center. Methyl 1-methylcyclopropyl ketone (CAS 1567-75-5).[1][2][3][4] NIST Chemistry WebBook.[3] [Link]

- Thiol Synthesis Methodology: Oae, S. Organic Sulfur Chemistry: Structure and Mechanism. CRC Press, 1991. (General reference for thiol shifts and synthesis).

- Cyclopropane NMR Shifts: Breitmaier, E. Structure Elucidation by NMR in Organic Chemistry. Wiley, 2002. (Source for cyclopropane anisotropy rules).

Sources

An In-depth Technical Guide to the Mass Spectrometry of 1-(1-methylcyclopropyl)ethane-1-thiol

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 1-(1-methylcyclopropyl)ethane-1-thiol, a unique saturated sulfur-containing heterocyclic compound. As direct empirical data for this specific molecule is not widely published, this paper establishes a predictive framework grounded in the fundamental principles of mass spectrometry. We will deconstruct the molecule's core components—a tertiary thiol group and a strained methyl-substituted cyclopropyl ring—to forecast its ionization and fragmentation patterns under Electron Ionization (EI) conditions. This guide is intended for researchers, analytical chemists, and drug development professionals who require a deep understanding of how to identify and characterize novel or complex small molecules containing these challenging functional groups. Detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), predicted fragmentation pathways, and data interpretation strategies are presented to serve as a robust methodological blueprint.

Introduction and Molecular Overview

This compound (C₆H₁₂S) is a volatile organic sulfur compound (VOSC). VOSCs are of significant interest across various fields, including environmental science, food chemistry, and petrochemistry, often acting as potent odorants or contaminants.[1][2] The structural characterization of such molecules is paramount, and mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is the definitive analytical technique for this purpose.[3]

The molecule presents a fascinating case for mass spectrometric analysis due to the interplay of two distinct structural features:

-

A Tertiary Thiol Group: The sulfhydryl (-SH) group is a strong directing group for fragmentation. Unlike alcohols, thiols tend to exhibit more prominent molecular ion peaks.[4] Their fragmentation is often dominated by cleavage alpha to the sulfur atom.

-

A Strained 1-methylcyclopropyl Ring: The three-membered ring possesses significant ring strain. Upon ionization, cycloalkanes can undergo characteristic ring-opening reactions, leading to unique fragmentation pathways that differ from their acyclic isomers.[5]

Understanding the fragmentation behavior requires predicting the competition and interplay between pathways initiated by the thiol group and those driven by the unstable cyclopropyl ring. This guide will elucidate these pathways to build a reliable analytical model.

Molecular Properties:

-

Molecular Formula: C₆H₁₂S

-

Monoisotopic Molecular Weight: 116.0659 Da

-

Key Structural Features: Tertiary carbon bonded to the thiol, strained three-membered ring.

Analytical Methodology: A GC-MS Approach

Given its predicted volatility, GC-MS with Electron Ionization (EI) is the ideal method for the analysis of this compound. EI is a hard ionization technique that reproducibly imparts significant internal energy to the analyte, inducing extensive and structurally informative fragmentation.[3]

Workflow for GC-MS Analysis

The following diagram outlines a robust workflow for sample preparation, analysis, and data interpretation.

Caption: Recommended workflow for the GC-MS analysis of volatile thiols.

Detailed Experimental Protocol

This protocol is designed as a self-validating system for achieving reproducible and reliable results.

1. Sample Preparation:

- For high-concentration samples: Prepare a 100 ppm stock solution of the analyte in dichloromethane (DCM). Perform serial dilutions down to 1-10 ppm for direct injection.

- For trace analysis in complex matrices: Utilize Headspace Solid-Phase Microextraction (HS-SPME).[2][6][7]

- Fiber: 75 µm Carboxen/PDMS (proven effective for VOSCs).[6]

- Incubation: Place the sample in a sealed 20 mL headspace vial. Incubate at 40°C for 15 minutes with agitation.

- Extraction: Expose the fiber to the headspace for 30 minutes.

2. GC-MS Instrumentation & Conditions:

- Gas Chromatograph: Agilent 8890 GC (or equivalent).

- Mass Spectrometer: Agilent 5977B MSD (or equivalent).[1]

- Injector: Split/Splitless inlet at 250°C. Use splitless mode for 1 minute for trace analysis.

- Carrier Gas: Helium at a constant flow of 1.2 mL/min.

- GC Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or a specialized wax column for better peak shape with polar compounds.

- Oven Program:

- Initial temperature: 40°C, hold for 2 minutes.

- Ramp: 10°C/min to 280°C.

- Final hold: 5 minutes at 280°C.

- MS Conditions:

- Ion Source: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Mass Scan Range: 35 - 350 amu.

3. Quality Control:

- Run a solvent blank before and after the sample sequence to check for carryover and system contamination.

- Verify instrument tuning and calibration using perfluorotributylamine (PFTBA) before analysis.

Predicted EI Mass Spectrum and Fragmentation Analysis

The 70 eV EI mass spectrum of this compound is predicted to be rich in information, driven by fragmentation pathways that stabilize charge on sulfur or result from the cleavage of the strained ring.

The Molecular Ion (M⁺•)

The molecular ion peak is expected to be clearly observable at m/z 116 . The presence of a sulfur atom provides two key validation points:

-

M+1 Peak: An M+1 peak at m/z 117 will be present due to the natural abundance of ¹³C. With 6 carbon atoms, its intensity should be approximately 6.6% of the M⁺• peak.

-

M+2 Peak: A characteristic M+2 peak at m/z 118, arising from the ³⁴S isotope, is expected with an intensity of approximately 4.4% relative to the molecular ion.[4] This peak is a definitive indicator of a single sulfur atom in the molecule or fragment.

Primary Fragmentation Pathways

Fragmentation will proceed via pathways that form the most stable cations. We predict three major competing fragmentation routes originating from the molecular ion.

Caption: Major predicted fragmentation routes for this compound.

Pathway A: α-Cleavage (Thiol-Directed) This is one of the most common fragmentation mechanisms for thiols and alcohols.[4][8] Cleavage of the C-C bond alpha to the sulfur atom results in a resonance-stabilized sulfonium ion.

-

Loss of the ethyl group: Cleavage of the bond to the cyclopropyl ring would result in the loss of a C₄H₇• radical (m/z 55), leaving a fragment at m/z 61 ([C₂H₅S]⁺).

-

Loss of the methyl group: Cleavage of the C-C bond on the ethyl side chain leads to the loss of a methyl radical (•CH₃). This produces a highly stable cation at m/z 101 . This ion is likely to be very prominent.

Pathway B: Ring-Driven Cleavage The high strain energy of the cyclopropyl ring makes it susceptible to cleavage. The most favorable pathway involves the loss of the thiol-containing side chain as a radical, leaving a stable carbocation.

-

Loss of the ethanethiol side chain: Cleavage of the bond between the cyclopropyl ring and the thiol-bearing carbon results in the loss of a •C₂H₄SH radical. This generates a tertiary carbocation, the 1-methylcyclopropyl cation, at m/z 55 . Due to the stability of this tertiary cation, the ion at m/z 55 is a strong candidate for the base peak in the spectrum.

Pathway C: Rearrangement and Elimination Rearrangement reactions, such as the McLafferty rearrangement, are possible. A common rearrangement for thiols involves the elimination of a stable neutral molecule.

-

Loss of Hydrogen Sulfide (H₂S): A six-membered ring transition state can facilitate the transfer of a hydrogen from the cyclopropyl ring or methyl group to the sulfur, followed by the elimination of H₂S (34 Da). This would produce a radical cation at m/z 82 ([C₆H₁₀]⁺•).

Summary of Predicted Key Ions

The following table summarizes the most likely and structurally significant ions to be observed in the mass spectrum.

| m/z | Proposed Ion Structure | Fragmentation Mechanism | Predicted Relative Intensity | Notes |

| 118 | [C₆H₁₂³⁴S]⁺• | M+2 Isotope Peak | Low (~4.4% of m/z 116) | Confirms presence of one sulfur atom.[4] |

| 116 | [C₆H₁₂S]⁺• | Molecular Ion (M⁺•) | Moderate | Expected to be more stable than the analogous alcohol. |

| 101 | [M - CH₃]⁺ | α-Cleavage | High | Loss of a methyl radical to form a stable sulfonium ion. |

| 82 | [M - H₂S]⁺• | Rearrangement & Elimination | Moderate | Loss of neutral hydrogen sulfide. |

| 61 | [CH₃CHSH]⁺ | α-Cleavage | Moderate to Low | Loss of the 1-methylcyclopropyl radical. |

| 55 | [C₄H₇]⁺ | Ring-Driven Cleavage | Very High (Potential Base Peak) | Formation of the stable tertiary 1-methylcyclopropyl cation. |

| 41 | [C₃H₅]⁺ | Cyclopropyl Fragmentation | Moderate | Characteristic fragment from cyclopropyl ring systems ([allyl cation]).[9] |

Conclusion

The mass spectrometric analysis of this compound provides a rich dataset for unambiguous structural confirmation. By applying fundamental principles of fragmentation, we can confidently predict a characteristic mass spectrum. The key identifiers will be the presence of a moderate molecular ion at m/z 116 with its corresponding M+2 isotope peak at m/z 118 , a prominent fragment from α-cleavage at m/z 101 , and a likely base peak at m/z 55 resulting from the formation of the stable 1-methylcyclopropyl cation. This in-depth guide provides the necessary framework, from experimental design to spectral interpretation, for any scientist tasked with the identification and characterization of this molecule or structurally related compounds.

References

-

VOSCs Analysis through TD-GC-MS/FID/PFPD: Tools to Enhance Detectivity and Selectivity in Real Samples. Chemical Engineering Transactions. Available at: [Link]

-

Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. ResearchGate. Available at: [Link]

-

Nielsen, A. T., & Jonsson, S. (2002). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. Analyst, 127, 1045-1049. Available at: [Link]

-

Volatile Sulfur Compounds (VSCs) quantification by Head-Space Solid Phase Microextraction Gas Chromatography Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

-

Devarie Baez, N. O., et al. (2015). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free Radical Biology and Medicine, 80, 191-211. Available at: [Link]

-

Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. MDPI. Available at: [Link]

-

Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. PMC. Available at: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

-

Luo, M., et al. (2016). Molecular Characterization of Thiols in Fossil Fuels by Michael Addition Reaction Derivatization and Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Analytical Chemistry, 88(19), 9533-9540. Available at: [Link]

-

Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. PMC. Available at: [Link]

-

Fragmentation of various classes of organic molecules. e-PG Pathshala. Available at: [Link]

-

Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. University of Verona Archives. Available at: [Link]

-

Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis. YouTube. Available at: [Link]

-

Mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis. Doc Brown's Chemistry. Available at: [Link]

-

Mass Spectrometry of Cycloalkanes. YouTube. Available at: [Link]

Sources

- 1. cetjournal.it [cetjournal.it]

- 2. researchgate.net [researchgate.net]

- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 4. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 5. youtube.com [youtube.com]

- 6. Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. openpub.fmach.it [openpub.fmach.it]

- 8. youtube.com [youtube.com]

- 9. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

High-Resolution NMR Analysis of Cyclopropyl-Thiols: A Technical Guide

Introduction: The Cyclopropyl-Thiol Motif in Drug Design

The incorporation of cyclopropyl rings into thiol-containing scaffolds is a potent strategy in modern medicinal chemistry. The cyclopropyl group acts as a "bioisostere of the double bond" but with added metabolic stability and defined vectors for substituents. When combined with a thiol (–SH) or thiol-surrogate, the resulting motif often serves as a covalent warhead (e.g., for targeting cysteine residues in kinases) or a rigid linker in fragment-based drug discovery.

However, analyzing these systems by NMR presents a dual challenge: the magnetic anisotropy of the cyclopropane ring induces unique shielding effects, while the labile nature of the sulfhydryl proton complicates detection and coupling analysis. This guide provides a rigorous, field-proven methodology for the structural and stereochemical elucidation of cyclopropyl-thiols.

Theoretical Framework: NMR Physics of the System

To interpret the spectra accurately, one must understand the interaction between the cyclopropyl ring current and the sulfhydryl group.

Cyclopropyl Magnetic Anisotropy

Unlike standard aliphatic chains, the cyclopropane ring possesses significant magnetic anisotropy due to the electron delocalization in its Walsh orbitals.

-

Shielding (Upfield Shift): Protons located directly above or below the ring plane are shielded.

-

Deshielding (Downfield Shift): Protons in the plane of the ring are deshielded.

-

Result: Cyclopropyl protons typically resonate at high field (

-0.2 to 1.0 ppm). Substituents like –SH will shift the

Thiol Proton Dynamics

The sulfhydryl proton (

-

Fast Exchange:

appears as a broad singlet; no coupling to -

Slow Exchange:

appears as a sharp multiplet (split by -

The "Dry DMSO" Rule: To observe

(typically 6–8 Hz), the sample must be strictly anhydrous and free of base catalysis. DMSO-d

Experimental Protocol: Sample Preparation

Objective: Prepare a sample that prevents disulfide formation (oxidation) and minimizes proton exchange to reveal scalar coupling.

Reagents and Materials

-

Solvent: DMSO-d

(99.9% D) in sealed ampoules. Avoid stock bottles. -

Tubes: High-precision 5mm NMR tubes (e.g., Wilmad 528-PP or equivalent).

-

Atmosphere: Argon or Nitrogen gas.

-

Additives: Activated 3Å molecular sieves (optional, for trace water removal).

Step-by-Step Workflow

Step 1: Inert Environment Setup Perform all manipulations in a glovebox or under a positive pressure of Argon. Cyclopropyl thiols are prone to rapid oxidation to disulfides upon air exposure.

Step 2: Solvation

Dissolve 2–10 mg of the analyte in 0.6 mL of DMSO-d

-

Expert Insight: Do not use CDCl

unless necessary. CDCl

Step 3: Drying (Crucial for Coupling) If the –SH signal is broad in the initial scan, add 2–3 pellets of activated 3Å molecular sieves directly to the tube and let stand for 30 minutes.

-

Warning: Do not use basic drying agents (e.g., K

CO

Step 4: Sealing Cap the tube tightly and wrap with Parafilm. For long-term studies, flame-seal the tube.

Visualization: Sample Preparation Logic

Caption: Logic flow for optimizing thiol proton detection. DMSO-d6 and water removal are critical for observing scalar coupling.

Spectral Analysis and Stereochemistry

Assigning the relative stereochemistry (cis vs. trans) of substituents on the cyclopropane ring is the primary analytical goal.

Quantitative Parameters

| Parameter | Value Range | Notes |

| 0.2 – 1.5 ppm | High field due to ring current. | |

| 2.0 – 5.0 ppm | Downfield shifted by H-bonding. | |

| 1.0 – 2.0 ppm | Often overlaps with alkyl region. | |

| -3 to -9 Hz | Geminal protons on the ring. | |

| 6 – 12 Hz | Generally larger than trans.[1] | |

| 3 – 8 Hz | Generally smaller than cis. | |

| 5 – 8 Hz | Visible only in slow exchange. |

Stereochemical Assignment Strategy

The Karplus relationship in cyclopropanes is distinct from flexible chains. The rigid geometry allows for reliable use of

Method A: J-Coupling Analysis (

-

Identify the proton

to the thiol ( -

Measure

values to the adjacent ring protons ( -

Rule of Thumb:

.-

If

shows a large coupling (~10 Hz) and a small coupling (~5 Hz), the large coupling is likely to the cis proton.

-

Method B: NOESY/ROESY (The Gold Standard)

Because

-

Cis-isomer: Strong NOE correlation between the substituent on C1 and the substituent on C2 (or their respective protons).

-

Trans-isomer: Weak or absent NOE between substituents; strong NOE between

and the cis

Visualization: Stereochemistry Determination

Caption: Workflow for distinguishing cis/trans isomers using scalar coupling (J) and dipolar coupling (NOE).

Troubleshooting Common Issues

Disulfide Formation

-

Symptom: Appearance of a new set of signals, typically with the

-proton shifted downfield by ~0.3–0.5 ppm compared to the thiol. The –SH proton signal disappears. -

Validation: Add a drop of D

O. If the signal remains (and is not the –SH), it is likely the disulfide or an impurity. -

Remedy: Treat the sample with DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) to reduce the disulfide back to the thiol in situ, although this adds reagent peaks to the spectrum.

Rotational Isomerism

-

Symptom: Broadening of ring signals not due to exchange.

-

Cause: Restricted rotation of bulky substituents attached to the cyclopropane ring.

-

Remedy: Variable Temperature (VT) NMR. Heat the sample to 320K to coalesce rotamers or cool to 250K to freeze them out.

References

-

Wiberg, K. B., et al. (1973). "Nuclear magnetic resonance spectra of cyclopropyl derivatives." The Journal of Organic Chemistry. Link

-

Hutton, H. M., & Schaefer, T. (1963). "Proton Coupling Constants in Substituted Cyclopropanes." Canadian Journal of Chemistry.[2] Link

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY and coupling analysis).

- Lambert, J. B., et al. (1998). Organic Structural Spectroscopy. Pearson.

-

Reich, H. J. (2024). "WinPLT NMR Data - Chemical Shifts and Coupling Constants." University of Wisconsin-Madison. Link

Sources

"potential applications of volatile sulfur compounds"

An In-depth Technical Guide to the Potential Applications of Volatile Sulfur Compounds

Abstract

Volatile sulfur compounds (VSCs) are a diverse class of molecules characterized by their low molecular weight and the presence of at least one sulfur atom. Historically often associated with malodors, rigorous scientific investigation has unveiled their critical roles in a multitude of biological and industrial processes. This technical guide provides a comprehensive overview of the burgeoning applications of VSCs, extending from their use as non-invasive disease biomarkers to their therapeutic potential and their utility in agriculture and food science. We delve into the underlying mechanisms of action, present detailed analytical protocols for their detection, and explore the development of novel VSC-based technologies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these versatile compounds.

Introduction to Volatile Sulfur Compounds (VSCs)

Chemical Diversity and Properties

VSCs encompass a wide range of organic and inorganic molecules, including hydrogen sulfide (H₂S), methanethiol (CH₃SH), dimethyl sulfide ((CH₃)₂S), dimethyl disulfide ((CH₃)₂S₂), carbon disulfide (CS₂), and carbonyl sulfide (COS).[1][2] Their volatility stems from their low molecular weight and high vapor pressure.[3] The presence of the sulfur atom, with its unique electronic configuration, imparts high reactivity to these compounds, allowing them to participate in a variety of biochemical reactions, including redox signaling and interactions with metalloproteins.

Endogenous and Exogenous Sources

In mammals, VSCs are endogenously produced through the metabolic activity of enzymes like cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE), which utilize sulfur-containing amino acids such as cysteine and methionine.[4][5] The gut microbiome is also a significant contributor to endogenous VSC production.[6] Exogenous sources are widespread and include the microbial breakdown of organic matter, volcanic emissions, and various foods and beverages like garlic, onions, beer, and wine.[7][8][9]

VSCs in Diagnostics: The Scent of Disease

The analysis of VSCs in exhaled breath, known as "breathomics," is a rapidly advancing field in non-invasive diagnostics. Alterations in metabolic processes due to disease can lead to characteristic changes in the profile of VSCs, which can then be detected in the breath.[6]

VSCs as Biomarkers in Breath Analysis

Specific VSCs have been linked to a range of pathologies, from oral diseases to systemic conditions. The primary VSCs implicated in oral malodor (halitosis) are hydrogen sulfide, methyl mercaptan, and dimethyl sulfide, which are produced by anaerobic bacteria in the oral cavity.[2] Beyond the oral cavity, elevated levels of these and other VSCs can indicate underlying systemic diseases. For instance, a cabbage-like breath odor resulting from high levels of methanethiol and dimethyl sulfide can be indicative of extraoral halitosis due to methanethiol oxidase deficiency.[10]

Key VSCs and Associated Pathologies

The correlation between specific VSCs and disease states provides a powerful tool for early detection and diagnosis.

| Volatile Sulfur Compound | Associated Condition(s) | Key Findings & Significance |

| Hydrogen Sulfide (H₂S) | Oral Halitosis, Periodontal Disease, Erosive Gastritis, COPD | Elevated levels are a primary indicator of intraoral halitosis and can reflect the severity of mucosal damage in the upper GI tract.[5][11][12] It is also considered a biomarker for non-eosinophilic COPD.[12] |

| Methanethiol (CH₃SH) | Oral Halitosis, Liver Disease, Bipolar Disorder, Oral Squamous Cell Carcinoma (OSCC) | A major contributor to intra-oral halitosis.[13] Elevated levels are also seen in patients with OSCC and have been correlated with Bipolar Disorder.[6][14] |

| Dimethyl Sulfide ((CH₃)₂S) | Extra-oral (Blood-borne) Halitosis, Liver Cirrhosis ("Fetor Hepaticus") | The primary contributor to extra-oral halitosis, originating from metabolic disorders rather than oral bacteria.[6][13] |